Indomethacin ethyl ester

Overview

Description

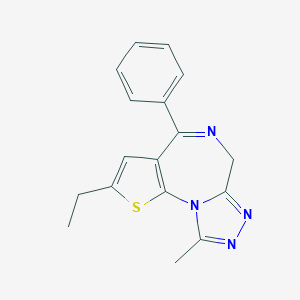

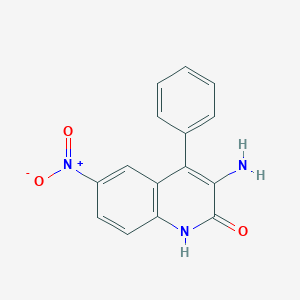

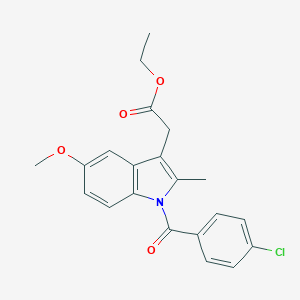

Indomethacin Ethyl Ester is a derivative of Indomethacin, a non-steroidal anti-inflammatory drug (NSAID) that is widely used to reduce fever, pain, stiffness, and swelling from inflammation . It is categorized under enzyme inhibitors, cancer research, non-steroidal anti-inflammatory drugs (NSAIDs), and neurological drugs .

Synthesis Analysis

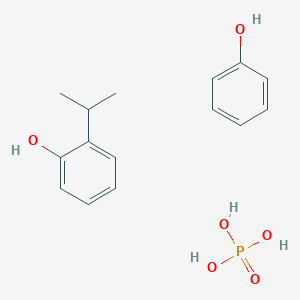

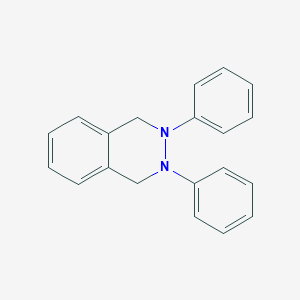

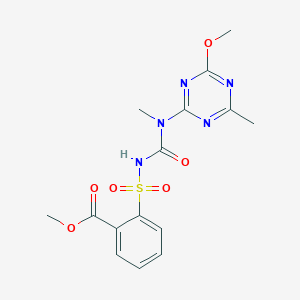

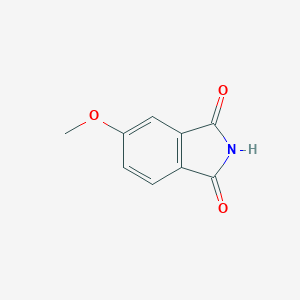

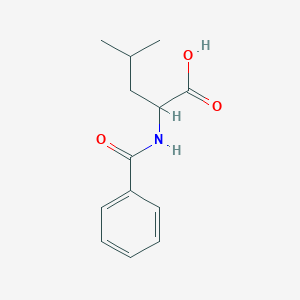

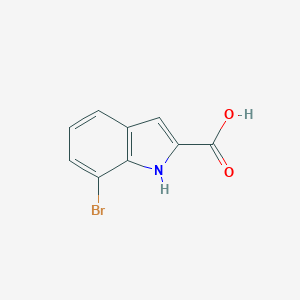

The synthesis of Indomethacin involves several steps. The core structure of the drug is an indole ring. The most important step in the synthesis is the formation of this aromatic heterocycle. There are many Name reactions devoted to indole synthesis, but one of the oldest and simplest is the Fischer indole synthesis . The indole N-linked group can be attached after the indole is formed (amide coupling step) . The synthesis starts with a β-sulfonate modified aryl hydrazine .Molecular Structure Analysis

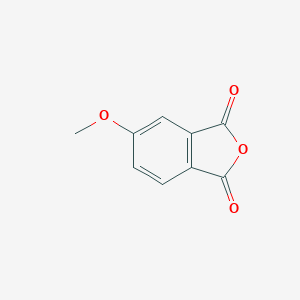

The molecular formula of Indomethacin Ethyl Ester is C21H20ClNO4 . Its molecular weight is 385.84 . The IUPAC name is ethyl 2- [1- (4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate .Chemical Reactions Analysis

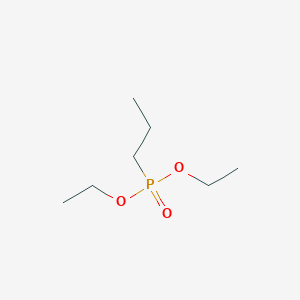

Indomethacin Ethyl Ester is a prodrug, which means it needs to undergo enzymatic or chemical biotransformation before it can exert its pharmacological action . The hydrolytic rates greatly change depending on the steric hindrance and stereochemistry of the ester .Physical And Chemical Properties Analysis

Indomethacin Ethyl Ester is a neat product . Its molecular weight is 385.84 . The molecular formula is C21H20ClNO4 . The IUPAC name is ethyl 2- [1- (4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate .Scientific Research Applications

Selective COX-2 Inhibitor

Indomethacin Ethyl Ester has been synthesized and evaluated as a selective COX-2 inhibitor . The compound displayed moderate anti-inflammatory activity with no observable ulcerogenic effect when compared to indomethacin . It was found to be active against COX-2 and COX-1 enzymes exhibiting 62.0 and 12.9% inhibition, respectively .

Anti-Inflammatory Studies

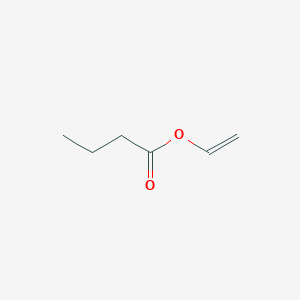

In vivo anti-inflammatory studies were carried out using carrageenan rat paw edema method . The ester derivatives of indomethacin were prepared by condensing indomethacin with an equimolar quantity of an appropriate alcoholic compound .

Ulcerogenic Studies

In vivo ulcerogenic studies were conducted by the ulcer index method for the panel of synthesized compounds . The compound IIc displayed moderate anti-inflammatory activity with no observable ulcerogenic effect when compared to indomethacin .

NSAIDs Development

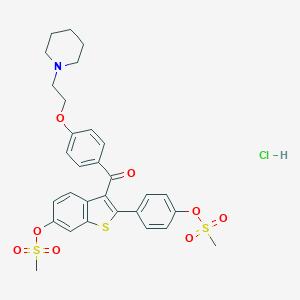

The adverse effects of NSAIDs are driving the research toward the development of NSAIDs with minimal, if any, gastrointestinal side effects . The ester derivatives of indomethacin were found to have similar or moderate efficacy to that of selective COX-2 inhibitors, but with greater gastrointestinal safety .

Lipid Formulations and Bioconjugation

Lipid formulations and bioconjugation strategies have been developed for indomethacin therapeutic advances . These novel formulations of IND are aimed to increase its therapeutic benefits minimizing its adverse effects .

Drug-Phospholipid Conjugates

Research has shown that the pre-association of indomethacin with phosphatidylcholine (PC) in the drug formulation prevents indomethacin from associating with mucus PC and disruption of its surface .

Mechanism of Action

Target of Action

Indomethacin Ethyl Ester, like its parent compound Indomethacin, primarily targets the Cyclooxygenase (COX) enzymes . These enzymes, specifically COX-1 and COX-2, play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever .

Mode of Action

Indomethacin Ethyl Ester exerts its therapeutic effects by inhibiting the COX enzymes . This inhibition blocks the conversion of arachidonic acid into prostaglandins, thereby reducing the production of these inflammatory mediators . The ester derivatives of Indomethacin have been found to be active against both COX-2 and COX-1 enzymes .

Biochemical Pathways

The primary biochemical pathway affected by Indomethacin Ethyl Ester is the Arachidonic Acid (AA) pathway . By inhibiting the COX enzymes, Indomethacin Ethyl Ester prevents the conversion of AA into prostaglandins and thromboxanes . This results in a decrease in these mediators, leading to a reduction in inflammation, pain, and fever .

Pharmacokinetics

The pharmacokinetics of Indomethacin Ethyl Ester, particularly its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, influence its bioavailability. While specific ADME properties for Indomethacin Ethyl Ester are not readily available, it’s known that peak Indomethacin concentration in synovial fluid occurs approximately 1–1.5 h after peak plasma concentration and is about 25% of these in plasma .

Result of Action

The inhibition of prostaglandin synthesis by Indomethacin Ethyl Ester leads to a reduction in inflammation, pain, and fever . In animal models, it has been shown to reduce joint inflammation and promote recovery of the microstructure of the synovial membrane and articular cartilage .

Future Directions

properties

IUPAC Name |

ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClNO4/c1-4-27-20(24)12-17-13(2)23(19-10-9-16(26-3)11-18(17)19)21(25)14-5-7-15(22)8-6-14/h5-11H,4,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COIRSVPTDJIIKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(N(C2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50167697 | |

| Record name | Indomethacin ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indomethacin ethyl ester | |

CAS RN |

16401-99-3 | |

| Record name | Ethyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16401-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indomethacin ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016401993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indomethacin ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDOMETHACIN ETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AON0U1UBT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does indomethacin ethyl ester exert its effects in the body?

A1: Indomethacin ethyl ester itself doesn't directly interact with targets in the body. It acts as a prodrug, undergoing rapid hydrolysis in vivo to convert into its active form, indomethacin [, ]. Indomethacin is a potent cyclooxygenase (COX) inhibitor, primarily targeting COX-2, an enzyme involved in inflammation and pain pathways [, ]. By inhibiting COX-2, indomethacin reduces the production of prostaglandins, signaling molecules that contribute to inflammation, pain, and fever.

Q2: What is the structural difference between indomethacin and indomethacin ethyl ester?

A2: Indomethacin ethyl ester is structurally similar to indomethacin but contains an ethyl ester group attached to its carboxylic acid moiety. This modification improves its lipophilicity, potentially enhancing its absorption and bioavailability [, ].

Q3: How does the formulation of indomethacin ethyl ester affect its delivery and efficacy?

A3: Research indicates that encapsulating indomethacin ethyl ester in lipid-core nanocapsules (LNCs) offers significant advantages for its delivery and efficacy [, , ]. These LNCs, composed of a triglyceride oil core, a poly(epsilon-caprolactone) polymer wall, and stabilized by polysorbate 80, act as a protective carrier system [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Thiapentacyclo[4.4.0.0(2,5).0(3,9).0(4,8)]decan-10-one, 7,7-dioxide](/img/structure/B105358.png)

![Dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B105365.png)